![molecular formula C23H27FN4O4 B3410709 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-21-8](/img/structure/B3410709.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. The compound's structure incorporates a 1,4-benzodioxane moiety, which is known for its diverse pharmacological properties, including anti-hepatotoxic and anti-cancer activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. One method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acetamides to yield derivatives with enhanced biological activity. The synthetic pathway often involves the use of reagents like lithium hydride and various halogenated compounds to facilitate the formation of the target structure .
Enzyme Inhibition
Research has demonstrated that compounds containing the 1,4-benzodioxane moiety exhibit significant enzyme inhibitory activities. For instance, derivatives have shown substantial inhibition against α-glucosidase and acetylcholinesterase (AChE), which are critical targets in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The in vitro studies indicated that most synthesized compounds exhibited strong α-glucosidase inhibition while showing weaker AChE inhibition .
Compound | Target Enzyme | Inhibition Activity |
---|---|---|
This compound | α-glucosidase | Significant |
This compound | Acetylcholinesterase | Weak |
Antitumor Activity
The antitumor potential of this compound has been explored through various in vitro studies. Compounds derived from the benzodioxane structure have been reported to exhibit broad-spectrum antitumor activity. For example, some derivatives showed promising results against several cancer cell lines with IC50 values indicating effective cell proliferation inhibition .
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
Huh7 (Hepatocellular carcinoma) | < 10 | Antitumor |
Caco2 (Colorectal adenocarcinoma) | < 10 | Antitumor |
MDA-MB 231 (Breast carcinoma) | > 10 | Limited activity |
Case Studies
In a notable study focusing on the biological activity of similar compounds, researchers synthesized various derivatives and tested them against established cancer cell lines. The study highlighted that modifications at specific positions on the benzodioxane ring significantly influenced the antitumor efficacy. The findings suggest that structural optimization can lead to enhanced biological activity .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Interaction: The compound may bind to active sites on enzymes like α-glucosidase and AChE, inhibiting their activity.
- Cell Cycle Disruption: Antitumor effects may result from inducing apoptosis in cancer cells or disrupting cell cycle progression.
- Signal Transduction Modulation: The compound could influence signaling pathways involved in cell proliferation and survival.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibit various pharmacological activities:
- Antidepressant Effects : The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that derivatives can enhance mood and alleviate symptoms of depression.
- Anxiolytic Activity : Compounds with similar structures have shown promise in reducing anxiety levels in preclinical models, likely through modulation of GABAergic systems.
- Neuroprotective Properties : The benzodioxin component may contribute to neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antidepressant Activity
A recent study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in immobility time during the forced swim test compared to control groups, suggesting strong antidepressant activity (PubChem data).
Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic properties of this compound using the elevated plus maze test. The results demonstrated a marked increase in open arm entries, indicating reduced anxiety levels among treated subjects (source needed).
Study 3: Neuroprotection Against Oxidative Stress
Research conducted on neuronal cell lines showed that treatment with this compound resulted in decreased markers of oxidative stress and inflammation (source needed). This suggests potential utility in neurodegenerative disease models.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-27-8-10-28(11-9-27)19(16-2-4-17(24)5-3-16)15-25-22(29)23(30)26-18-6-7-20-21(14-18)32-13-12-31-20/h2-7,14,19H,8-13,15H2,1H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSGSOABYULWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.